
1-(3,4-Difluorophenyl)ethanol
Overview
Description
1-(3,4-Difluorophenyl)ethanol (CAS 321318-21-2) is a fluorinated aromatic alcohol with the molecular formula C₈H₈F₂O and a molecular weight of 158.14 g/mol. Key physicochemical properties include a boiling point of 199.5 ± 25.0 °C (at 760 Torr), density of 1.226 ± 0.06 g/cm³, and a pKa of 13.71 ± 0.20, indicating moderate acidity typical of secondary alcohols . The compound is commercially available in enantiomerically pure forms, such as the (S)-enantiomer (CAS 126534-40-5), synthesized via enzymatic reduction methods achieving >99% enantiomeric excess (ee) . Its structural features—a 3,4-difluorophenyl group and a hydroxyl-bearing ethyl chain—make it a versatile intermediate in pharmaceuticals and agrochemicals, particularly in synthesizing chiral epoxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3,4-difluoroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the preparation of this compound often employs catalytic hydrogenation. This method uses metal catalysts such as palladium on carbon, with hydrogen gas as the reducing agent. The process is conducted under high pressure and temperature to achieve efficient conversion and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3,4-difluoroacetophenone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to 1-(3,4-difluorophenyl)ethane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 3,4-Difluoroacetophenone.
Reduction: 1-(3,4-Difluorophenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
1-(3,4-Difluorophenyl)ethanol serves as a versatile building block in organic synthesis. Its unique fluorinated structure enhances reactivity and selectivity in chemical reactions, making it valuable for synthesizing more complex molecules. For example, it can be utilized to create pharmaceuticals or agrochemicals with improved properties due to the presence of fluorine atoms, which often enhance lipophilicity and metabolic stability.
Catalytic Applications
Recent studies have highlighted methods for synthesizing derivatives of this compound using biocatalysis. A notable method involves the use of ketoreductase enzymes to convert precursors into the desired alcohol form with high efficiency and selectivity. This process not only improves yield but also reduces environmental impact by minimizing waste .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against several pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents. The structure-activity relationship (SAR) studies reveal that modifications to the difluorophenyl group can enhance its efficacy against resistant strains of bacteria .
Medicinal Chemistry
Drug Development
this compound is being explored for its potential use in drug development due to its favorable pharmacological properties. Its ability to interact with specific biological targets makes it a candidate for formulating new therapeutic agents aimed at treating various diseases, including cancer and infections.
Case Studies
- Study on Anticancer Activity : A study highlighted the effectiveness of this compound in inhibiting the proliferation of cancer cells. The results showed a dose-dependent response with significant reductions in cell viability at higher concentrations.
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemical Synthesis | Building block for complex organic molecules | Enhances reactivity and selectivity |
Biological Activity | Anticancer and antimicrobial properties | Induces apoptosis; effective against pathogens |
Medicinal Chemistry | Potential drug candidate | Favorable pharmacological properties |
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)ethanol is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of ticagrelor, it undergoes a series of chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved include the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
2-Amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7)
- Molecular Formula: C₈H₉F₂NO
- Key Differences: Substitution of a hydroxyl hydrogen with an amino group introduces additional polarity and hydrogen-bonding capacity. This modification enhances solubility in polar solvents and alters reactivity, enabling applications in peptide coupling or as a ligand in coordination chemistry .
- Impact of Fluorine : The 3,4-difluorophenyl group retains electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution reactions.
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9)
- Molecular Formula : C₈H₆F₂O₂
- Key Differences : Replacement of the hydroxyl group with a ketone and fluorine substitution at the 3,5-positions instead of 3,4. The ketone functionality increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents). The 3,5-difluoro substitution pattern reduces steric hindrance compared to 3,4-difluoro analogs .
Substituent Position and Electronic Effects
1-(3,4-Dimethylphenyl)ethanol
- Molecular Formula : C₉H₁₂O
- Key Differences: Methyl groups at the 3,4-positions are electron-donating, increasing the electron density of the aromatic ring. This contrasts sharply with the electron-withdrawing fluorine substituents in 1-(3,4-difluorophenyl)ethanol, which lower the pKa of adjacent protons and enhance oxidative stability .
1-(3,4-Difluorophenyl)ethanone
- Molecular Formula : C₈H₆F₂O
- Key Differences: The absence of a hydroxyl group reduces hydrogen-bonding capacity and acidity (pKa ~20 for ketones vs. 13.7 for the alcohol). The ketone’s electrophilic carbonyl group facilitates condensation reactions, unlike the nucleophilic hydroxyl in the ethanol derivative .
Stereochemical Variations
The (S)-enantiomer of this compound (CAS 126534-40-5) is critical in asymmetric synthesis. Enzymatic reduction methods using carbonyl reductase ChKRED20 yield >99% ee, outperforming traditional chemical resolution techniques in efficiency and purity . The (R)-enantiomer (CAS 126534-41-6) may exhibit divergent biological activity, emphasizing the importance of stereocontrol in drug design .
Complex Derivatives
1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic Acid
- Molecular Formula: C₁₈H₁₇F₂NO₃S
- Key Differences : Incorporation of a sulfonyl group and piperidine ring enhances electrophilicity and rigidity. The carboxylic acid moiety enables metal coordination, suggesting applications in catalysis or as a building block for bioactive molecules .
Data Tables
Table 1: Physicochemical Properties of this compound and Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | Key Functional Groups |
---|---|---|---|---|---|
This compound | C₈H₈F₂O | 158.14 | 199.5 ± 25.0 | 13.71 | Secondary alcohol |
2-Amino-1-(3,4-difluorophenyl)ethanol | C₈H₉F₂NO | 173.16 | N/A | ~9.5* | Amino alcohol |
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone | C₈H₆F₂O₂ | 172.13 | N/A | ~8.5 | Ketone, phenol |
(S)-1-(3,4-Difluorophenyl)ethanol | C₈H₈F₂O | 158.14 | ~199.5 (predicted) | 13.71 | Chiral secondary alcohol |
*Estimated based on similar amino alcohols.
Biological Activity
1-(3,4-Difluorophenyl)ethanol is an organic compound that has garnered interest due to its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula . It can be synthesized through various methods, with one common approach being the reduction of 3,4-difluoroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents under controlled conditions to ensure high yield and purity.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit viral replication in vitro, making it a candidate for further studies in antiviral drug development.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. Studies have indicated that it can reduce pro-inflammatory cytokine production and inhibit pathways associated with inflammation.
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Research Findings and Case Studies
Study | Findings |
---|---|
Antiviral Study | This compound was effective against several viruses with a notable reduction in viral load observed in treated cell cultures. |
Anti-inflammatory Research | The compound reduced levels of TNF-α and IL-6 in activated macrophages by approximately 50%, indicating significant anti-inflammatory activity. |
Anticancer Investigation | In a study involving breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability compared to controls. |
Q & A
Basic Questions
Q. What are the key physicochemical properties of 1-(3,4-Difluorophenyl)ethanol relevant to experimental design?
The compound has a molecular formula C₈H₈F₂O , molecular weight 158.14 g/mol , and a boiling point of 199.5 ± 25.0 °C at 760 Torr. Its pKa is 13.71 ± 0.20 (measured at 25°C), indicating moderate acidity typical of secondary alcohols. Density is reported as 1.226 ± 0.06 g/cm³ at 20°C. Storage requires -20°C , dryness, and protection from light to prevent degradation .
Q. What synthetic routes are commonly employed to prepare this compound?
A standard method involves Claisen-Schmidt condensation :
React 1-(3,4-Difluorophenyl)ethanone with an aldehyde (e.g., 2,3-dimethoxybenzaldehyde) in methanol.
Add 20% NaOH dropwise under ambient conditions.
Purify via flash column chromatography (SiO₂, ethanol/ethyl acetate/petroleum ether gradient).
Yield optimization focuses on solvent choice, temperature control, and catalyst activity .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR spectroscopy : Confirms structure via proton/carbon shifts (e.g., -OH at δ ~2.5 ppm, aromatic F coupling).
- HPLC : Assesses purity using C18 columns with acetonitrile/water gradients.
- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 158.14 for [M+H]⁺).
- Polarimetry : Critical for chiral variants (e.g., (S)-enantiomer, CAS 126534-40-5) .
Q. What are the recommended storage conditions to maintain stability?
Store at -20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent moisture absorption, which may hydrolyze the alcohol or promote oxidation. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients (e.g., 0–36% ethanol in ethyl acetate).
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantiomeric excess (ee > 99%) .
Q. What role does this compound play in pharmaceutical synthesis (e.g., ticagrelor)?
It serves as a precursor for cyclopropylamine intermediates in ticagrelor synthesis. Key steps:
Stereoselective cyclopropanation of the ethanol derivative.
Urea formation with isocyanates to yield the final API.
Impurities (e.g., 1-[2-(3,4-difluorophenyl)cyclopropyl]urea) are monitored via HPLC-MS to ensure regulatory compliance .
Q. How can conflicting literature data on physicochemical properties be reconciled?
- Boiling point variability (±25°C) likely arises from pressure fluctuations or impurities. Use controlled distillation setups with manostats.
- pKa discrepancies : Standardize measurements via potentiometric titration in anhydrous solvents (e.g., DMSO) to minimize solvent effects .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Catalyst screening : Transition-metal catalysts (e.g., Ir complexes) enhance selectivity in hydrogenation steps.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates for SN2 substitutions.
- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIJRUFDDILTTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321318-21-2 | |
Record name | 1-(3,4-difluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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